molecular formula C13H17N3O B2675808 1-(tert-butyl)-3-(1H-indol-3-yl)urea CAS No. 922938-89-4

1-(tert-butyl)-3-(1H-indol-3-yl)urea

Cat. No.: B2675808
CAS No.: 922938-89-4
M. Wt: 231.299
InChI Key: JRLZUWANDLUJFB-UHFFFAOYSA-N
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Description

1-(tert-butyl)-3-(1H-indol-3-yl)urea is an organic compound that features a tert-butyl group and an indole moiety connected through a urea linkage

Preparation Methods

The synthesis of 1-(tert-butyl)-3-(1H-indol-3-yl)urea typically involves the reaction of tert-butyl isocyanate with 3-aminoindole. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under mild conditions. The reaction proceeds smoothly at room temperature, yielding the desired product after purification .

Chemical Reactions Analysis

1-(tert-butyl)-3-(1H-indol-3-yl)urea can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of indole-3-carboxylic acid derivatives.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, resulting in the formation of 3-(tert-butylamino)indole.

    Substitution: The urea linkage can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other alkyl or aryl groups using appropriate nucleophiles.

Scientific Research Applications

1-(tert-butyl)-3-(1H-indol-3-yl)urea has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(tert-butyl)-3-(1H-indol-3-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can engage in π-π stacking interactions with aromatic residues in proteins, while the urea linkage can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target protein, leading to various biological effects .

Comparison with Similar Compounds

1-(tert-butyl)-3-(1H-indol-3-yl)urea can be compared with other indole-based urea compounds, such as:

    1-(tert-butyl)-3-(1H-indol-2-yl)urea: Similar structure but with the urea linkage at the 2-position of the indole ring.

    1-(tert-butyl)-3-(1H-indol-5-yl)urea: The urea linkage is at the 5-position of the indole ring.

    1-(tert-butyl)-3-(1H-indol-7-yl)urea: The urea linkage is at the 7-position of the indole ring.

These compounds share similar chemical properties but may exhibit different biological activities and reactivity due to the positional differences of the urea linkage on the indole ring .

Properties

IUPAC Name

1-tert-butyl-3-(1H-indol-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O/c1-13(2,3)16-12(17)15-11-8-14-10-7-5-4-6-9(10)11/h4-8,14H,1-3H3,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRLZUWANDLUJFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)NC1=CNC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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